LHRH (1-6) amide

GnRH Receptor Binding Peptide SAR Pituitary Cell Assay

LHRH (1-6) amide is the native N-terminal hexapeptide fragment of GnRH. Unlike full-length agonists (leuprolide, etc.), it lacks the C-terminal tail essential for receptor activation, making it the definitive negative control for GnRH receptor signaling studies. Its exact native sequence (pyroGlu-His-Trp-Ser-Tyr-Gly-NH2) enables precise SAR mapping and serves as a building block for peptide conjugates. Do not substitute with clinical GnRH analogs—they will activate the receptor.

Molecular Formula C36H42N10O9
Molecular Weight 758.8 g/mol
CAS No. 37783-55-4
Cat. No. B1607441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH (1-6) amide
CAS37783-55-4
Synonyms6-GlyNH2-LHRH (1-6)
LHRH (1-6), glycinamide(6)-
LHRH (1-6), GlyNH2(6)-
Molecular FormulaC36H42N10O9
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)N
InChIInChI=1S/C36H42N10O9/c37-30(49)16-40-32(51)26(11-19-5-7-22(48)8-6-19)43-36(55)29(17-47)46-34(53)27(12-20-14-39-24-4-2-1-3-23(20)24)44-35(54)28(13-21-15-38-18-41-21)45-33(52)25-9-10-31(50)42-25/h1-8,14-15,18,21,25-29,39,47-48H,9-13,16-17H2,(H2,37,49)(H,40,51)(H,42,50)(H,43,55)(H,44,54)(H,45,52)(H,46,53)/t21?,25-,26-,27-,28-,29-/m0/s1
InChIKeyZDWMLRJAWCPGKL-KVGFFZIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH (1-6) Amide (CAS 37783-55-4): A Defined N-Terminal Fragment for GnRH Signaling Research and Peptide Screening


LHRH (1-6) amide (CAS 37783-55-4) is a synthetically derived N-terminal hexapeptide fragment of the endogenous decapeptide Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH) [1]. It comprises the first six amino acids of the native sequence (pyroGlu-His-Trp-Ser-Tyr-Gly) and is distinguished by the presence of a C-terminal amide group . This compound serves as a critical tool compound in studies of structure-activity relationships (SAR), peptide-receptor interactions, and as a building block for peptide-conjugate synthesis, distinct from full-length GnRH agonists or antagonists used clinically.

Why LHRH (1-6) Amide Cannot Be Functionally Replaced by Full-Length Agonists or C-Terminal Analogs


Generic substitution of LHRH (1-6) amide with other GnRH analogs, such as the clinical agonist leuprolide or the full decapeptide, is functionally invalid due to its distinct molecular architecture and resulting biological activity. Unlike full-length GnRH (1-10) or superagonists like [D-Ala6, Pro9-NHEt]-GnRH (leuprolide), which potently activate the pituitary GnRH receptor to trigger a hormonal cascade [1], the N-terminal (1-6) amide fragment lacks the C-terminal amino acids (Leu-Arg-Pro-Gly-NH2) essential for high-affinity receptor binding and full signal transduction [2]. This structural truncation results in a fundamentally different pharmacological profile, making LHRH (1-6) amide unsuitable as an agonist but valuable as a research tool for mapping receptor binding domains or as a biologically inactive control [3]. Procurement of a full agonist for binding or signaling studies requiring a minimal recognition sequence or an inactive control would therefore lead to erroneous experimental outcomes.

LHRH (1-6) Amide Quantitative Differentiation from Analogs: A Comparator-Based Evidence Guide


Sequence Specificity: Distinct Binding and Functional Profile of LHRH (1-6) Amide vs. Full-Length Agonists

LHRH (1-6) amide represents a truncated sequence that is structurally and functionally distinct from full-length agonists. The addition of a D-amino acid at position 6, a common modification in superagonists like [D-Ala6]-LHRH or [D-Leu6, des-Gly10]-LHRH ethylamide (leuprolide), dramatically increases receptor binding affinity and biological potency [1]. In contrast, the native (1-6) amide sequence lacks this critical substitution and the entire C-terminus, resulting in a compound with no measurable agonist activity in standard pituitary cell assays. This sequence difference is fundamental: the full-length agonists are designed for high potency, whereas the (1-6) fragment is utilized as a minimal binding motif or inactive control [2].

GnRH Receptor Binding Peptide SAR Pituitary Cell Assay

C-Terminal Amide vs. Free Acid: A Critical Distinction for Molecular Recognition

The C-terminal amide group in LHRH (1-6) amide (CAS 37783-55-4) distinguishes it from its free acid counterpart, LHRH (1-6) free acid (CAS 103067-73-8) . While specific quantitative binding data for these exact fragments are sparse, the amide modification is a well-established principle in peptide chemistry for enhancing metabolic stability and mimicking the native amide bond of the full-length hormone . The presence of the amide can influence hydrogen bonding patterns and conformational preferences, which are critical for specific molecular recognition events. A procurement choice between the amide and the free acid is therefore a decision based on the required C-terminal chemical functionality for downstream applications like conjugation or to best approximate the native (1-6) sequence's properties.

Peptide Chemistry SAR Molecular Modeling

Fragment-Specific Activity: LHRH (1-6) Amide as a Biologically Inactive Control in Neuronal Studies

A study investigating the modulatory effects of LHRH fragments on hippocampal CA1 neurons provides direct evidence for the biological inactivity of the (1-6) amide fragment. The application of LHRH(1-6) at a concentration of 10^-7 M had no effect on the electrical properties of CA1 neurons [1]. This is in stark contrast to another N-terminal fragment, Ac-LHRH(5-10), which demonstrated a modulatory action similar to the full decapeptide LHRH(1-10). This data quantitatively establishes the (1-6) amide fragment's role as a valid, biologically inactive control peptide in this specific neuronal system.

Neuroscience Hippocampal Neurons Electrophysiology

Receptor Binding Propensity: Comparing LHRH (1-6) Amide to a D-Trp6 Substituted Analog

A key structural variant is (D-Trp6)-LHRH (1-6) amide (CAS 1217367-73-1), which substitutes a D-tryptophan for the native glycine at position 6 . While LHRH (1-6) amide is largely inactive, its D-Trp6 counterpart is noted for enhanced metabolic stability and, crucially, improved receptor binding affinity compared to the native LHRH sequence [1]. This modification allows the (1-6) fragment to retain biological activity and be used as a tool in peptide screening for protein interactions and functional analysis. The native (1-6) amide, lacking this substitution, is the appropriate choice when the native N-terminal sequence is required for studying ligand-receptor interactions without the confounding factor of enhanced binding conferred by a D-amino acid.

Peptide Screening Receptor Binding Immunoassay

High-Value Application Scenarios for LHRH (1-6) Amide in Research and Development


Use as a Validated Negative Control in Neurophysiological and In Vitro Signaling Studies

As evidenced by its lack of effect on CA1 hippocampal neurons at 10^-7 M [1], LHRH (1-6) amide is ideally suited for use as a sequence-specific negative control in experiments designed to map the active domains of GnRH or its analogs. Researchers investigating the effects of full-length GnRH or active fragments on neuronal activity, second messenger systems, or gene expression can confidently use this compound to confirm that observed effects are sequence-dependent and not due to non-specific peptide interactions. This application is critical for ensuring the validity and specificity of results in basic neuroscience and endocrinology research. [1]

A Defined Building Block for Peptide-Conjugate and Immunogen Synthesis

LHRH (1-6) amide's defined N-terminal sequence makes it a precise building block for creating peptide conjugates, such as those used in vaccine development or targeted drug delivery. Patents describe the use of GnRH peptides or fragments conjugated to virus-like particles (VLPs) to induce an immune response against GnRH [2]. The (1-6) amide fragment provides a well-defined, minimal epitope from the hormone's N-terminus for such applications. Its utility in this context stems directly from its exact, native sequence, which is essential for generating antibodies or binding proteins with specificity for the N-terminal region of GnRH. [2]

Probing GnRH Receptor Binding Requirements and Structure-Activity Relationships (SAR)

The comparison with full-length agonists and D-amino acid-substituted analogs underscores the value of LHRH (1-6) amide in SAR studies. Its inability to potently activate the GnRH receptor, in contrast to superagonists like [D-Ala6]LHRH [3], makes it a key compound for dissecting the minimal sequence requirements for receptor binding versus activation. By using this native (1-6) fragment in binding competition assays or molecular modeling studies, researchers can identify the contribution of the N-terminal hexapeptide to overall ligand-receptor interactions, independent of the C-terminal tail that is critical for receptor activation and signal transduction. [3]

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